molecular formula C14H15N3O4S B7179137 N-[4-[3-(furan-2-yl)morpholine-4-carbonyl]-1,3-thiazol-2-yl]acetamide

N-[4-[3-(furan-2-yl)morpholine-4-carbonyl]-1,3-thiazol-2-yl]acetamide

Cat. No.: B7179137
M. Wt: 321.35 g/mol
InChI Key: BGTOMGXNBKQBRZ-UHFFFAOYSA-N
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Description

N-[4-[3-(furan-2-yl)morpholine-4-carbonyl]-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a morpholine ring, and a thiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Properties

IUPAC Name

N-[4-[3-(furan-2-yl)morpholine-4-carbonyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-9(18)15-14-16-10(8-22-14)13(19)17-4-6-20-7-11(17)12-3-2-5-21-12/h2-3,5,8,11H,4,6-7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTOMGXNBKQBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C(=O)N2CCOCC2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[3-(furan-2-yl)morpholine-4-carbonyl]-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-ylmorpholine intermediate, which is then reacted with thiazole-2-yl acetic acid under specific conditions to form the final product. The reaction conditions often include the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[4-[3-(furan-2-yl)morpholine-4-carbonyl]-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the morpholine ring can be reduced to form the corresponding alcohol.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the specific transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include furan-2,3-dione derivatives, morpholine alcohols, and substituted thiazole compounds, each of which can be further utilized in various applications.

Scientific Research Applications

N-[4-[3-(furan-2-yl)morpholine-4-carbonyl]-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[3-(furan-2-yl)morpholine-4-carbonyl]-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan, morpholine, and thiazole derivatives, such as:

  • Furan-2-carboxylic acid
  • Morpholine-4-carboxamide
  • Thiazole-2-carboxylic acid

Uniqueness

N-[4-[3-(furan-2-yl)morpholine-4-carbonyl]-1,3-thiazol-2-yl]acetamide is unique due to its combination of three distinct functional groups, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

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